LewisX (LeX) hexaose
Description
Historical Background and Discovery
The historical trajectory of Lewis X hexaose discovery is intrinsically linked to the broader investigation of Lewis blood group antigens, which originated from clinical observations of red blood cell incompatibilities in specific patient populations during the mid-20th century. The foundational work on Lewis antigens began with the identification of unusual blood group reactions that could not be explained by the existing knowledge of major blood group systems, leading researchers to investigate the underlying carbohydrate structures responsible for these antigenic properties. The term "Lewis" in the nomenclature stems from the family of individuals who exhibited these distinctive red blood cell incompatibilities, providing the clinical material that enabled early researchers to characterize the molecular basis of these antigenic determinants. Subsequent enzymatic studies in the 1960s revealed the presence of specific fucosyltransferases in human milk that were capable of synthesizing Lewis-type oligosaccharides, establishing the biochemical foundation for understanding how these structures are assembled in biological systems. The progression from clinical blood group studies to the identification of Lewis X hexaose in human milk represents a remarkable example of how fundamental clinical observations can lead to the discovery of important bioactive molecules with far-reaching implications for human health and development.
The enzymatic basis for Lewis blood group expression was elucidated through pioneering work that demonstrated the presence of specific glycosyltransferases capable of adding fucose residues to oligosaccharide substrates in alpha-1,4 linkages. These early studies established that individuals with different Lewis blood group phenotypes possessed varying levels of these enzymatic activities, providing the molecular explanation for the observed clinical diversity in Lewis antigen expression. The identification of these enzymes in human milk secretions marked a critical milestone in understanding how Lewis-type oligosaccharides, including Lewis X hexaose, are synthesized and secreted into the mammary gland environment. The historical development of analytical methods for oligosaccharide characterization paralleled these enzymatic discoveries, with early researchers employing paper chromatography and subsequent techniques to separate and identify individual Lewis-type structures from complex biological mixtures. This methodological evolution ultimately enabled the precise structural characterization of Lewis X hexaose and its distinction from other related oligosaccharides within the human milk oligosaccharide family.
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc |
Origin of Product |
United States |
Scientific Research Applications
Immunological Applications
1.1. Lymphocyte Homing
LeX hexaose is crucial in lymphocyte homing, where it serves as a ligand for L-selectin on high endothelial venules (HEVs). The synthesis of 6-sulfo-sLeX, a derivative of LeX, has been shown to facilitate lymphocyte adhesion and migration. Studies using mouse models indicated that deficiencies in specific glycosyltransferases significantly reduced lymphocyte homing by over 70% to 80% compared to wild-type mice, highlighting the importance of LeX in immune response regulation .
1.2. HIV Inhibition
Research has demonstrated that LeX can inhibit the transfer of HIV-1 to CD4+ T lymphocytes by binding to DC-SIGN, a dendritic cell-specific receptor. In vitro assays showed that LeX conjugates significantly reduced viral transfer, suggesting potential therapeutic applications in HIV treatment .
Cancer Research Applications
2.1. Tumor Progression and Metastasis
LeX structures are often overexpressed in various cancers, including colon and breast cancer. They are associated with tumor progression and metastasis due to their role in cell adhesion and migration. A study employing high-density antibody microarrays found that glycoproteins modified with sialyl Lewis A or LeX could distinguish between cancer patients and healthy controls, indicating their potential as biomarkers for cancer diagnosis .
2.2. Angiogenesis
LeX also plays a role in angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth. The presence of LeX on endothelial cells has been shown to promote angiogenic processes. Blocking LeX biosynthesis inhibited the ability of cancer cells to induce angiogenesis, suggesting a potential target for anti-cancer therapies .
Structural Characterization and Synthesis
3.1. Synthesis Techniques
The synthesis of LeX hexaose involves various glycosylation methodologies that have advanced significantly over the years. Efficient α-fucosylation and α-sialylation techniques have been developed, allowing for the production of complex oligosaccharides like sialyl Lewis X . These synthetic approaches are essential for producing sufficient quantities of LeX for research and therapeutic applications.
3.2. Detection Methods
Detection of LeX structures is typically performed using immunochemical methods such as enzyme-linked immunosorbent assays (ELISA) and mass spectrometry techniques like MALDI-TOF MS. These methods allow researchers to characterize glycan structures on proteins accurately .
Data Table: Summary of Applications
Case Studies Overview
Case Study 1: Lymphocyte Homing Mechanism
- Researchers utilized double-knockout mice lacking specific fucosyltransferases to study the role of LeX in lymphocyte trafficking.
- Findings indicated that fucosylation of 6-sulfo-sLeX was critical for effective lymphocyte interaction with HEVs.
Case Study 2: HIV-1 Transfer Inhibition
- A study demonstrated that human milk-derived LeX could inhibit DC-SIGN-mediated HIV transfer.
- This suggests that dietary components containing LeX may have protective effects against viral infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sialyl LewisX (sLeX)
- Structural Differences: sLeX is a sialylated derivative of LeX, with a terminal α2-3-linked sialic acid residue added to the galactose moiety (Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc). This modification enhances its affinity for selectins (e.g., E-selectin and P-selectin), promoting tumor cell adhesion and hematogenous metastasis .
- Biological Roles: LeX: Primarily binds to C-type lectins (e.g., MGL1) and serves as a CSC marker in glioblastoma . sLeX: Mediates leukocyte rolling and cancer cell extravasation via selectin binding. Overexpressed in colorectal, bladder, and thyroid cancers, correlating with poor prognosis .
- Clinical Relevance: In colorectal cancer, sLeX expression in primary tumors is linked to lymph node metastasis (100% vs. 82.1% in non-metastatic cases; P < 0.01) . LeX, in contrast, is a precursor to sLeX and is associated with tumor-initiating cells in gliomas .
Blood Group A/B Hexaoses
- Structural Comparison : Type 2 blood group A (A-hexa-T2) and B (B-hexa-T2) hexaoses share a backbone similar to LeX hexaose but differ in terminal modifications:
- A-hexa-T2 : GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc...
- B-hexa-T2 : Galα1-3(Fucα1-2)Galβ1-4GlcNAc...
- Functional Contrast :
- Blood group hexaoses mediate host-pathogen interactions and ABO blood typing, whereas LeX hexaose is implicated in embryogenesis and cancer stemness .
- LeX hexaose lacks the terminal GalNAc/Gal modifications, reducing its role in blood group antigenicity but enhancing its specificity for lectins like MGL1 .
LewisY (LeY) and Other Fucosylated Antigens
- LeY : A difucosylated antigen with the structure Fucα1-2Galβ1-4(Fucα1-3)GlcNAc. Unlike LeX, LeY is a type 1 chain antigen and a marker for ovarian and breast cancers .
- 6-Sulfo-sLeX : A sulfated variant of sLeX that binds L-selectin, facilitating lymphocyte homing and metastatic niche formation. Its role in cancer is less understood compared to sLeX .
- Binding Affinities :
Structural and Conformational Analysis
- LeX Hexaose : Nuclear magnetic resonance (NMR) studies reveal a compact, rigid conformation with the fucose ring stacked atop galactose. This structure remains stable upon binding to proteins like MGL1, minimizing conformational changes during recognition .
- Comparison with Trisaccharide :
- The hexaose’s extended glycan chain provides additional binding sites for multivalent interactions, enhancing avidity in biological systems .
- Mutagenesis studies show that MGL1’s Asp-94, Trp-96, and Asp-118 residues primarily engage with the galactose and fucose moieties of the LeX trisaccharide, a binding mode conserved in the hexaose .
Expression in Tumors
Therapeutic Potential
- Diagnostics: Urinary LeX detection via immunocytochemistry shows 84.6% sensitivity for bladder cancer, outperforming cytology .
- Vaccines : Synthetic LeX analogues conjugated to carrier proteins are under investigation for anticancer vaccines .
- Inhibitors : Methyl LeX trisaccharides act as competitive inhibitors in selectin-binding studies, offering routes to block metastasis .
Preparation Methods
Stepwise Glycosylation: Building Monosaccharide-by-Monosaccharide
The stepwise approach involves sequential coupling of monosaccharide donors, leveraging orthogonal protecting groups to control reactivity. For example, Nicolaou et al. pioneered the use of fluoride donors for β-galactosylation, followed by α-fucosylation using thioglycoside donors. A notable route begins with glucosamine (GlcNAc) as the core acceptor:
-
β-Galactosylation : Galactose (Gal) is attached via a β1-4 linkage using a galactosyl fluoride donor (e.g., 2,3,6-tri-O-benzoyl-Gal fluoride) under promotors like AgOTf or BF₃·Et₂O.
-
α-Fucosylation : Fucose (Fuc) is introduced at the 3-OH of GlcNAc using a fucosyl trichloroacetimidate donor, activated by TMSOTf. The auxiliary 4-O-pivaloyl group on Gal ensures β-selectivity during prior galactosylation.
-
Elongation : The trisaccharide intermediate undergoes iterative glycosylation with additional Galβ1-4GlcNAc units, employing strategies such as temporary silyl protection for 6-OH to direct β1-3 linkages.
Key Challenge : Steric hindrance at branching points reduces yields below 40% for hexaose assembly, necessitating large excesses of glycosyl donors.
Convergent Synthesis: Coupling Preformed Disaccharide Blocks
Convergent methods minimize step count by coupling pre-synthesized disaccharides or trisaccharides. Danishefsky’s glycal assembly method exemplifies this approach:
-
Disaccharide Synthesis : A Galβ1-4GlcNAc glycal is prepared via iodonium-assisted coupling, followed by α-fucosylation using a fucosyl sulfoxide donor.
-
Block Coupling : Two trisaccharide blocks (e.g., Galβ1-4[Fucα1-3]GlcNAc) are joined through a β1-3 linkage using a glucosamine-based linker.
-
Global Deprotection : Hydrogenolysis or acid hydrolysis removes benzyl and acetyl groups, yielding the free hexaose.
Advantage : Convergent synthesis improves overall yields (up to 22% for hexaose) by reducing linear steps.
Solid-Phase Synthesis: Streamlining Purification
Solid-phase synthesis, adapted from peptide chemistry, immobilizes the growing oligosaccharide on a resin. Esposito et al. demonstrated this using a Merrifield resin functionalized with a photocleavable linker:
-
Resin Loading : GlcNAc is attached via a trichloroacetimidate linker.
-
Iterative Glycosylation : Automated coupling cycles add Gal and Fuc units using thioglycoside donors activated by NIS/TfOH.
-
Cleavage and Deprotection : UV irradiation releases the hexaose, followed by Zemplén deacetylation.
Efficiency : This method achieves 15% overall yield for tetrasaccharides, with potential scalability for hexaose.
Enzymatic Synthesis Approaches
Fucosyltransferases in LeX Assembly
Enzymatic methods exploit the specificity of fucosyltransferases (FucTs) to install α1-3 linkages. Human α1-3/4-FucT-III and Helicobacter pylori FucT are commonly used:
-
Donor Preparation : GDP-fucose is generated enzymatically from GTP and fucose-1-phosphate via GDP-fucose pyrophosphorylase.
-
Acceptor Substrate : The Galβ1-4GlcNAc disaccharide is synthesized using β1-4-galactosyltransferase (β4GalT) and UDP-Gal.
-
Fucosylation : FucT-III catalyzes the transfer of Fuc to GlcNAc’s 3-OH, producing the LeX trisaccharide.
-
Elongation : Repeat galactosylation and fucosylation steps extend the chain to hexaose.
Yield : Enzymatic fucosylation achieves >80% conversion but requires excess GDP-fucose (5–10 mM).
Multi-Enzyme Systems for Scalable Production
Ichikawa et al. developed a one-pot system combining glycosyltransferases and nucleotide sugar regenerases:
-
Enzyme Cocktail : β4GalT, FucT-III, and sucrose synthase (for UDP-Gal regeneration) are co-immobilized on magnetic beads.
-
Continuous Synthesis : UDP-Gal is recycled from UDP and sucrose, reducing costs.
-
Hexaose Assembly : Three cycles of galactosylation and fucosylation yield hexaose with 65% overall conversion.
Innovation : Co-immobilization stabilizes enzymes, enabling 10 reaction cycles without activity loss.
Comparative Analysis of Synthesis Methods
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 15–40% | 65–80% |
| Steps | 12–18 | 6–8 |
| Stereoselectivity | Moderate (requires auxiliaries) | High (enzyme-controlled) |
| Scalability | Limited by purification | High (continuous systems) |
| Cost | High (donors, promoters) | Moderate (enzyme production) |
Key Insight : Enzymatic methods outperform chemical routes in yield and stereoselectivity but face challenges in enzyme availability and donor costs.
Challenges and Innovations in LeX Hexaose Preparation
Protecting Group Management
Chemical synthesis relies on temporary protecting groups (e.g., benzyl, acetyl), which complicate deprotection sequences. New photolabile groups, such as o-nitrobenzyl ethers, enable light-triggered deprotection, reducing side reactions.
Q & A
Q. What methodological approaches are essential for detecting LewisX variants in neural stem cells, and how do antibody selection criteria influence experimental outcomes?
To detect LewisX variants, researchers should use monoclonal antibodies (e.g., 5750) that recognize specific glycan epitopes. Key steps include:
- Antibody Validation : Ensure antibodies distinguish between LewisX subvariants (e.g., monofucosylated vs. extended difucosylated structures) using competitive binding assays .
- Cell Sorting : Combine fluorescence-activated cell sorting (FACS) with Western blotting to isolate and confirm target neural stem cell populations .
- Cross-Reactivity Checks : Test antibodies against unrelated glycans (e.g., sialylated LewisX) to avoid false positives .
- Dynamic Expression Analysis : Track LewisX modifications during stem cell differentiation using time-course immunofluorescence .
Q. What chromatographic and enzymatic techniques are critical for characterizing LewisX hexaose structural heterogeneity?
Structural analysis involves:
- N-Glycan Release : Use hydrazinolysis or enzymatic cleavage (e.g., PNGase F) to release glycans from glycoproteins .
- Fluorescent Labeling : Tag glycans with 2-aminobenzamide (2-AB) for HPLC detection .
- Exoglycosidase Digestion : Apply enzymes like α-fucosidase to confirm fucose positioning in LewisX .
- RAAM (Reagent Array Analysis Method) : Map branching patterns by analyzing digestion-resistant fragments .
Advanced Research Questions
Q. How can researchers resolve contradictory data on LewisX expression in cancer versus normal tissues?
Contradictions often arise from epitope specificity. For example:
- Antibody Specificity : Anti-SSEA-1 binds monofucosylated LewisX in both normal and cancerous tissues, while FH6 targets sialylated/difucosylated variants enriched in adenomatous polyps .
- Statistical Validation : Use multivariate analysis to correlate LewisX staining intensity with histopathological parameters (e.g., polyp dysplasia grade) .
- Tissue Microarrays : Compare LewisX expression across hundreds of samples to identify context-dependent patterns .
Q. What synthetic strategies address the challenges of producing LewisX hexaose for functional studies?
LewisX synthesis faces hurdles like high cost (~$1000/10 mg) and structural complexity. Solutions include:
- Convergent Routes : Combine trisaccharide intermediates (e.g., Galβ1-4(Fucα1-3)GlcNAc) with modular glycosylation steps to improve scalability .
- Protecting Group Strategies : Use orthogonal groups (e.g., benzyl or acetyl) to control regioselectivity during fucose addition .
- Late-Stage Functionalization : Attach fluorescent tags or biotin to pre-synthesized LewisX for imaging or pull-down assays .
Q. How do molecular docking and NMR studies inform the design of LewisX mimics as selectin inhibitors?
- Docking Simulations : Model LewisX interactions with E-selectin’s shallow binding pocket to prioritize mimics with optimal hydrogen-bonding and hydrophobic contacts .
- STD NMR : Identify critical pharmacophores by analyzing saturation transfer differences between LewisX and competitor ligands (e.g., mannose oligosaccharides) .
- Selectivity Profiling : Test mimics against P- and L-selectin to avoid off-target effects in inflammatory disease models .
Data Contradiction Analysis
Q. Why do some studies report LewisX as a neural stem cell marker, while others highlight its role in cancer progression?
- Context-Dependent Glycosylation : Neural stem cells express LewisX in dynamic, differentiation-dependent patterns, whereas cancer cells hijack LewisX for immune evasion and metastasis .
- Structural Diversity : Extended LewisX variants (e.g., sialyl-LewisX) in tumors are absent in normal neural tissues, explaining functional divergence .
- Methodological Bias : Studies using pan-LewisX antibodies (e.g., anti-SSEA-1) may conflate subtypes, while epitope-specific reagents (e.g., FH6) reveal cancer-specific roles .
Methodological Best Practices
Q. What experimental controls are critical when analyzing LewisX in glycan-protein interaction assays?
- Negative Controls : Use glycan arrays lacking LewisX to confirm binding specificity .
- Competition Assays : Pre-incubate receptors (e.g., DC-SIGN) with free LewisX to block signal in SPR or ELISA .
- Knockout Models : CRISPR-Cas9-engineered cells lacking FUT9 (α1,3-fucosyltransferase) validate LewisX-dependent phenotypes .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
